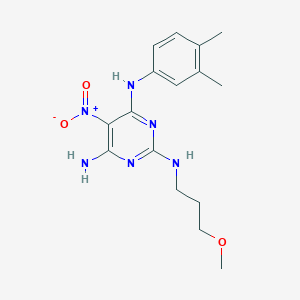

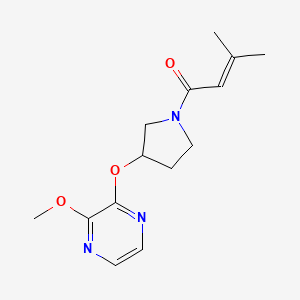

![molecular formula C18H22N2O6S B2610466 N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide CAS No. 446028-71-3](/img/structure/B2610466.png)

N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the formula C12H17NO3 . It is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine .

Molecular Structure Analysis

The molecular weight of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Physical And Chemical Properties Analysis

The molecular weight of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is 223.2683 . The IUPAC Standard InChI is InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3, (H,13,14) .Scientific Research Applications

Synthesis of Secondary Amines : One application is in the synthesis of secondary amines from primary amines using 2-nitrobenzenesulfonamides. This method involves sulfonation and protection, followed by deprotection and cycloaddition processes (Kurosawa, Kan, & Fukuyama, 2003).

SNAAP Alkylations : Another application is in SNAAP (Substitution, Nucleophilic of Acids, Alcohols, and Phenols) alkylations. This process involves direct ethylation of various acids, alcohols, and phenols using stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate (Maricich et al., 2013).

Protection of Amines : The compound is also used in protecting amines. The 2- and 4-Nitrobenzenesulfonamides, prepared from primary amines, are alkylated to give N-alkylated sulfonamides, which are then deprotected to yield secondary amines (Fukuyama, Jow, & Cheung, 1995).

Cathodic Cleavage in Electrochemical Studies : In electrochemical studies, the nitrobenzenesulfonyl group's cathodic cleavage from aliphatic amines has been investigated. This process involves understanding the electrochemical behavior and mechanisms in N,N-dimethylformamide (Zanoni & Stradiotto, 1991).

Polymeric Metal-Free and Metallophthalocyanines : In material science, this compound has been used in the synthesis of new long-chain-substituted polymeric metal-free and metallophthalocyanines, which are important in the field of photovoltaics and electronics (Bıyıklıoğlu & Kantekin, 2008).

Computational Chemistry and Crystallography : The compound has also been studied in the context of computational chemistry and crystallography, focusing on the structure and properties of similar sulfonamide molecules (Murthy et al., 2018).

Conformational Properties Studies : Research has been conducted on the conformational properties of ortho-nitrobenzenesulfonamide in gas and crystalline phases, contributing to a deeper understanding of its molecular structure and behavior (Giricheva et al., 2011).

Peptide Synthesis : It is also used in peptide synthesis. The N-acyl 4-nitrobenzenesulfonamide group has been employed as a protecting/activating system for the carboxyl function in solution phase peptide synthesis (De Marco et al., 2013).

properties

IUPAC Name |

N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S/c1-3-25-17-10-5-14(13-18(17)26-4-2)11-12-19-27(23,24)16-8-6-15(7-9-16)20(21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIPUENMOZNSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({N'-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}methoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2610385.png)

![2-Mercapto-3-propyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2610387.png)

![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)